molecular formula C9H10N2S B1603133 2,3-Dimethyl-4-thiocyanatoaniline CAS No. 23530-64-5

2,3-Dimethyl-4-thiocyanatoaniline

Cat. No.: B1603133
CAS No.: 23530-64-5
M. Wt: 178.26 g/mol
InChI Key: YPQYOZHALLNFHT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Material Science

  • Development of New Chemical Structures : Studies on thiophene derivatives, like the synthesis of tetrakis(dimethylsilyl)thiophene, reveal the impact of substituents on the electronic and structural properties of thiophene rings. This research aids in understanding how similar modifications, such as the introduction of a thiocyanatoaniline group, can affect the properties of organic compounds, potentially leading to new materials with specific electronic characteristics (Kyushin, Matsuura, & Matsumoto, 2006).

  • Coordination Chemistry and Catalysis : Investigations into thiocyanato coordination polymers and their magnetic properties suggest applications in material science, especially in developing materials with unique magnetic and electronic properties. Such studies highlight the role of thiocyanato groups in forming coordination polymers with potential applications in magnetic materials and catalysis (Werner et al., 2015).

Chemical Analysis and Spectroscopy

  • Charge Transfer Complex Formation : Research on the formation of charge transfer complexes with chloranilic acid demonstrates the analytical applications of thiocyanatoaniline derivatives. These complexes are studied for their spectroscopic properties, suggesting the potential use of 2,3-Dimethyl-4-thiocyanatoaniline in developing analytical methods for the detection and quantification of specific compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).

Organic Synthesis

  • Ring Expansion and Novel Compound Synthesis : Research on the ring expansion of aziridin-2-carboxylates with thiocyanates, leading to thiazolidin-5-carboxylates, showcases the synthetic utility of thiocyanato groups in organic synthesis. This methodological approach indicates potential routes for synthesizing novel compounds using this compound as a building block or reactive intermediate (White & Furuta, 2009).

Properties

IUPAC Name

(4-amino-2,3-dimethylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYOZHALLNFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635199
Record name 4-Amino-2,3-dimethylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-64-5
Record name 4-Amino-2,3-dimethylphenyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-dimethylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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